3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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Description
The compound “3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a type of triazolopyridine . Triazolopyridines are versatile structures that have been used in various areas of drug design . They are isoelectronic with purines and have been proposed as possible surrogates of the purine ring . Depending on the choice of substituents, the triazolopyridine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Molecular Structure Analysis
The molecular structure of triazolopyridines is relatively simple, yet remarkably versatile . The ring system of triazolopyridines is isoelectronic with that of purines . This heterocycle has been proposed as a possible surrogate of the purine ring .Scientific Research Applications
Chemosensors and Fluorescence Sensors
Selective Sensing of Metal Ions : A study by Maity and Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker through click chemistry. This fluoroionophore acts as a selective ratiometric and colorimetric chemosensor for Al(3+) ions, demonstrating the compound's potential as a sensitive tool for detecting specific metal ions in environmental and biological samples (D. Maity & T. Govindaraju, 2010).
Fluorinated Derivatives as Antimycobacterial Agents : Research by Abdel-Rahman et al. (2009) on fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives revealed their potent inhibitory effects against Mycobacterium tuberculosis, highlighting their significance in developing new antimycobacterial treatments (H. Abdel-Rahman, N. El-Koussi, & H. Y. Hassan, 2009).
Anticancer and Antimicrobial Agents
Anticancer Activity : A study by Chowrasia et al. (2017) synthesized a series of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and evaluated their anticancer activity against various cancer cell lines, demonstrating the potential of fluorinated triazolothiadiazoles as anticancer agents (D. Chowrasia, C. Karthikeyan, et al., 2017).
Antimicrobial Applications : Suresh et al. (2016) synthesized new thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, demonstrating significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (M. Suresh, P. Lavanya, & C. Rao, 2016).
Synthesis and Structural Studies
- Synthesis Techniques and Applications : Ibrahim et al. (2020) developed a metal-free microwave-assisted protocol for synthesizing mono- and bis-[1,2,4]triazolo[1,5-a]pyridines from 1-amino-2-imino-pyridines. This efficient method highlights the compound's versatility in synthesizing derivatives for various scientific applications (H. M. Ibrahim, H. Behbehani, & Wael Abdelgayed Ahmed Arafa, 2020).
Properties
IUPAC Name |
3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-4-2-1-3-9(10)12-16-15-11-6-5-8(13(18)19)7-17(11)12/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIURGGVQRXCRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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